

A Technical Guide to (-)-Isomenthone: Commercial Availability, Synthesis, and Analysis

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Compound of Interest

Compound Name: (-)-Isomenthone

Cat. No.: B049636

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Introduction

(-)-Isomenthone, a naturally occurring monoterpene and a stereoisomer of menthone, is a compound of increasing interest in the fields of chemical synthesis, pharmacology, and sensory science. Its distinct chemical and physical properties, driven by its specific stereochemistry, differentiate it from its diastereomer, menthone, and its enantiomer, (+)-isomenthone. This technical guide provides an in-depth overview of the commercial availability of **(-)-isomenthone**, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities.

Commercial Availability and Suppliers

Procuring enantiomerically pure **(-)-isomenthone** requires careful supplier selection, as many commercial listings refer to the racemic mixture, (\pm)-isomenthone (CAS No. 491-07-6). **(-)-Isomenthone** is specifically identified by the CAS Number 18309-28-9^[1]. Researchers seeking high-purity **(-)-isomenthone** for research and development should prioritize suppliers who can provide a Certificate of Analysis (CoA) confirming the enantiomeric purity.

Several chemical suppliers list **(-)-isomenthone**, though availability and purity specifications may vary. The following table summarizes potential suppliers and the information available.

Supplier	Product Name	CAS Number	Purity/Notes
Pharmaffiliates	(-)-Isomenthone	18309-28-9	Listed as a miscellaneous compound. [1]
BLD Pharm	(-)-Isomenthone	18309-28-9	Listed with the chemical name (2S,5S)-2-Isopropyl-5-methylcyclohexan-1-one.

It is crucial to contact these suppliers directly to obtain lot-specific CoAs and confirm the enantiomeric excess (e.e.) before purchasing. Many other suppliers, such as Sigma-Aldrich, Santa Cruz Biotechnology, and ChemicalBull, primarily offer the racemic mixture (\pm)-isomenthone or "isomenthone" without specifying the stereoisomer[\[2\]](#)[\[3\]](#).

Physicochemical Properties

The following table summarizes the key physicochemical properties of **(-)-isomenthone**. Data for the racemic mixture is often more readily available, and significant deviations for the pure enantiomer are not expected for most physical properties other than optical rotation.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₈ O	[1]
Molecular Weight	154.25 g/mol	
Appearance	Colorless liquid	[4]
Odor	Minty, camphor-like	[4]
Boiling Point	~205-208 °C at 760 mmHg	[5]
Density	~0.881 g/cm ³	[4]
Flash Point	~72.8 °C	[4]
Solubility	Slightly soluble in ethyl acetate and methanol; insoluble in water.	[4]
CAS Number	18309-28-9	[1]

Experimental Protocols

Synthesis of (-)-Isomenthone via Stereoselective Reduction of (-)-Pulegone

The biosynthesis of **(-)-isomenthone** in plants like *Mentha* species often proceeds through the stereoselective reduction of a precursor molecule. Research has shown that (-)-pulegone can be enzymatically converted to (+)-menthone and **(-)-isomenthone**[6][7]. This suggests a potential synthetic route using a stereoselective reducing agent or a biocatalyst.

Principle: This protocol outlines a conceptual chemoenzymatic synthesis of **(-)-isomenthone** from (-)-pulegone, based on the action of a pulegone reductase. The enzyme stereoselectively reduces the double bond of (-)-pulegone to yield a mixture of (+)-menthone and **(-)-isomenthone**, which can then be separated chromatographically.

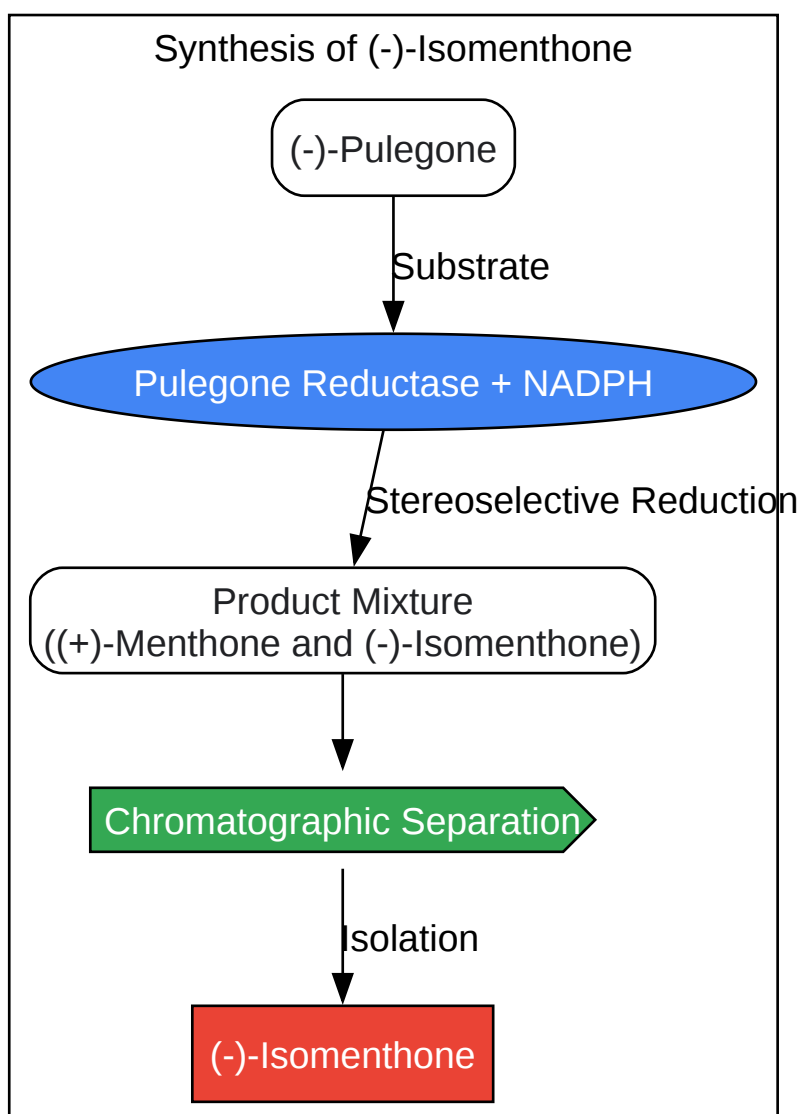
Materials:

- (-)-Pulegone

- Pulegone Reductase (e.g., from *Nepeta tenuifolia* as described in literature)[6]
- NADPH
- Potassium phosphate buffer (pH 7.0)
- Ethyl acetate
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

Procedure:

- **Enzymatic Reaction Setup:** In a reaction vessel, combine (-)-pulegone dissolved in a minimal amount of ethanol with a buffered solution (e.g., 50 mM potassium phosphate, pH 7.0) containing NADPH and pulegone reductase.
- **Incubation:** Incubate the reaction mixture at an optimal temperature for the enzyme (e.g., 30°C) with gentle agitation for a specified period (e.g., 24 hours), monitoring the reaction progress by TLC or GC.
- **Extraction:** After the reaction is complete, extract the mixture with ethyl acetate. Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.
- **Purification:** Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate **(-)-isomenthone** from (+)-menthone and any unreacted starting material.
- **Characterization:** Confirm the identity and purity of the isolated **(-)-isomenthone** using GC-MS, NMR, and chiral GC to determine the enantiomeric excess.



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Synthesis workflow for (-)-Isomenthone.

Analytical Methods for (-)-Isomenthone

a) Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Chiral GC columns can separate enantiomers, allowing for the determination of the enantiomeric purity of **(-)-isomenthone**. Mass spectrometry provides structural confirmation.

Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Chiral Column: e.g., Octakis-(3-O-butyryl-2,6-di-O-pentyl)- α -cyclodextrin phase.
- Carrier Gas: Helium.
- Injector Temperature: 250°C.
- Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 180°C at 2°C/minute.
- MSD Transfer Line Temperature: 280°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-300.

Sample Preparation:

- Prepare a dilute solution of the isomenthone sample in a suitable solvent (e.g., hexane or ethyl acetate).
- Inject an appropriate volume (e.g., 1 μ L) into the GC-MS system.

Data Analysis:

- Identify the peaks for (+)-isomenthone and **(-)-isomenthone** based on their retention times (which need to be determined using standards if available).
- Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers.
- Confirm the identity of the peaks by comparing their mass spectra with a reference library.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of **(-)-isomenthone**. While standard NMR does not distinguish between enantiomers, it is essential

for verifying the compound's identity and assessing its purity from other diastereomers or impurities.

Instrumentation and Conditions:

- NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
- Solvent: Chloroform-d (CDCl_3).
- ^1H NMR: Acquire standard proton spectra.
- ^{13}C NMR: Acquire proton-decoupled carbon spectra.

Expected Chemical Shifts:

- ^1H NMR: The spectrum will show characteristic signals for the methyl, isopropyl, and cyclohexanone ring protons.
- ^{13}C NMR: The spectrum will display 10 distinct carbon signals, including a carbonyl carbon signal around 212 ppm.

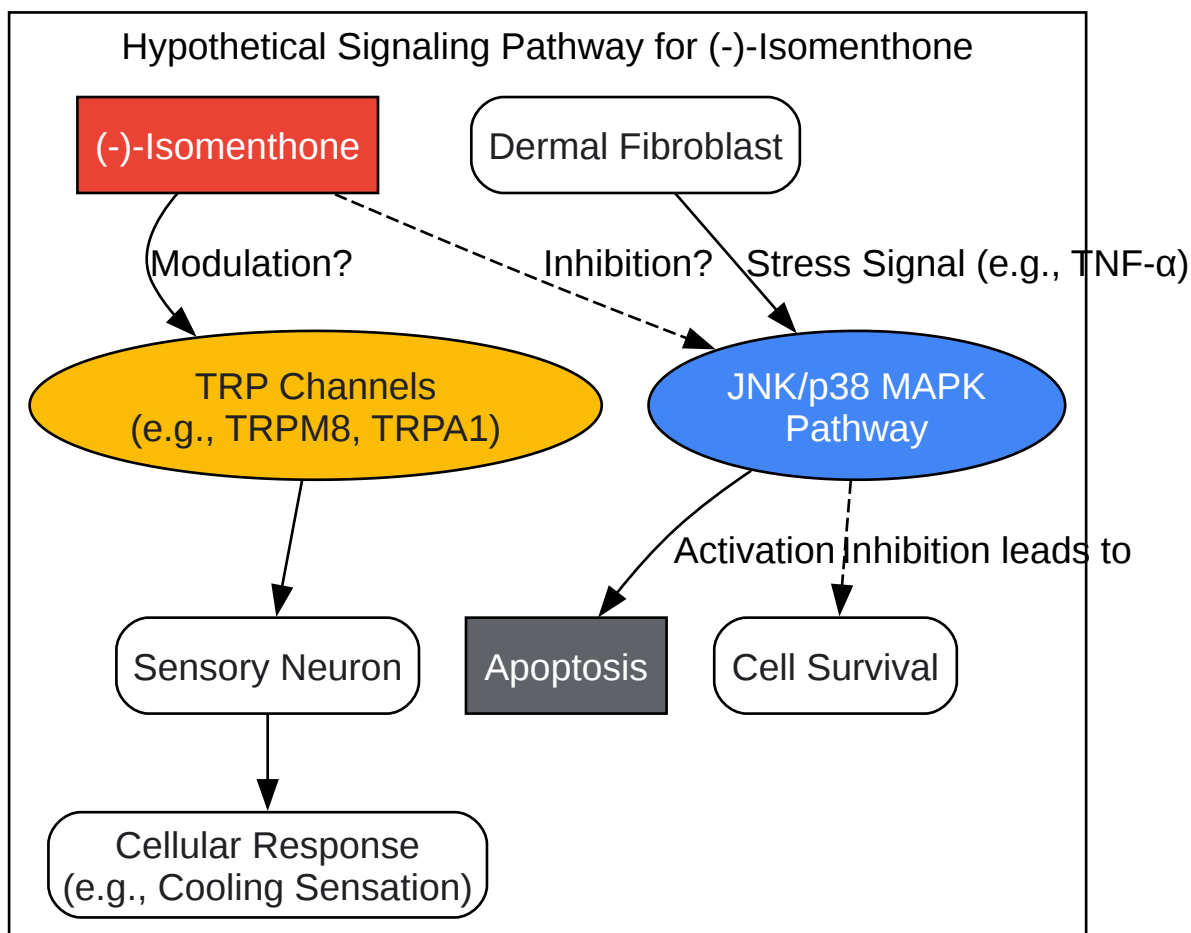
Biological Activity and Signaling Pathways

The biological activities of specific isomenthone enantiomers are not as extensively studied as those of menthol. Much of the available literature refers to "isomenthone" without specifying the stereoisomer, or to the racemic mixture.

One study investigated the protective effects of "isomenthone" against $\text{TNF-}\alpha$ -induced cell death in human dermal fibroblasts. The findings suggest that isomenthone may block the activation of the JNK and p38 MAPK pathways, thereby inhibiting downstream apoptotic events. However, the specific isomer used in this study was not explicitly stated.

There is also evidence that various monoterpenes can modulate the activity of Transient Receptor Potential (TRP) channels, which are involved in sensory perception, including temperature and pain. For instance, menthol is a well-known agonist of TRPM8. While direct studies on **(-)-isomenthone**'s effect on TRP channels are limited, its structural similarity to menthol suggests it may have some activity at these channels, a hypothesis that warrants further investigation.

The following diagram illustrates a hypothetical signaling pathway based on the available data for "isomenthone" and the known pharmacology of related monoterpenes.



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